![molecular formula C12H11ClF3N3O2 B2555577 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride CAS No. 1431966-70-9](/img/structure/B2555577.png)

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

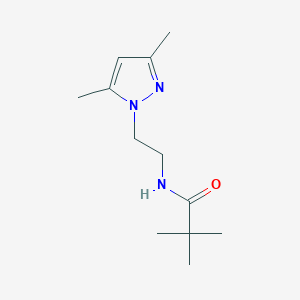

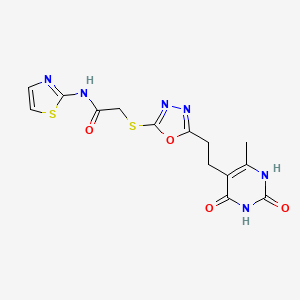

This compound is a derivative of benzoic acid, with a trifluoromethyl group and a pyrazolylmethyl group attached to the benzene ring . It also contains an amino group .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, 4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a carboxylic acid group, a trifluoromethyl group, and a pyrazolylmethyl group attached to it . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, 3-Amino-4-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm³, a boiling point of 325.4±42.0 °C at 760 mmHg, and a flash point of 150.6±27.9 °C .Scientific Research Applications

Stability and Degradation Pathways

A study focused on the degradation processes of nitisinone, which shares structural similarities with the compound , revealed insights into its stability and degradation products under various conditions. It was found that the stability of nitisinone increases with the pH of the solution, and two major degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These findings contribute to understanding the potential risks and benefits of its medical applications, shedding light on the stability of related compounds like 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride (Barchańska et al., 2019).

Antituberculosis and Antimicrobial Properties

The antituberculosis activity of organotin complexes, which can be structurally related to the compound , has been scrutinized using Mycobacterium tuberculosis H37Rv. This review highlighted the structural diversity of organotin moiety and its influence on antituberculosis activity, suggesting a framework for exploring similar compounds for antituberculosis applications (Iqbal et al., 2015).

Trifluoromethylpyrazoles, closely related to the compound of interest, have been recognized for their anti-inflammatory and antibacterial properties. This review emphasizes the importance of trifluoromethylpyrazoles as potent agents, offering insights into their potential as antibacterial agents, thus indicating a similar potential for the compound (Kaur et al., 2015).

Properties

IUPAC Name |

4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLTSQVPSQWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2555503.png)

![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2555511.png)

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B2555513.png)